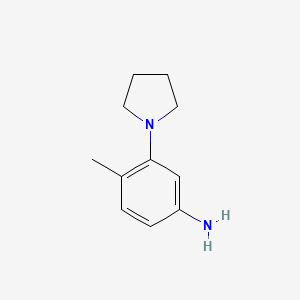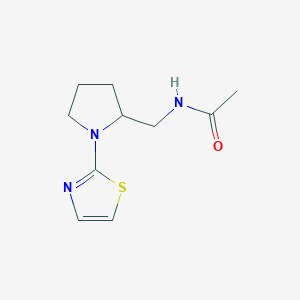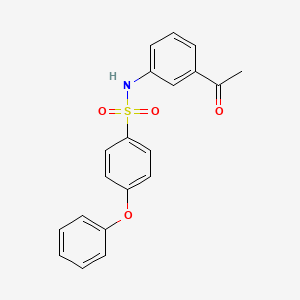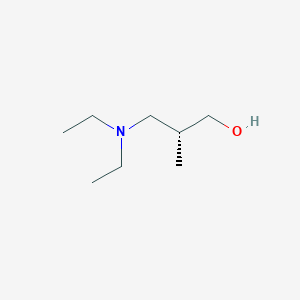
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone, is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the potential characteristics and behaviors of the compound of interest. For instance, the first paper describes the synthesis of 3-(2-pyridyl)triazolo[1,5-a]pyridine, which shares the triazolopyridine moiety with the compound . The second paper discusses organotin(IV) complexes with ligands derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, indicating the relevance of pyrrolidinyl methanone structures in coordination chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazine with di-2-pyridyl ketone under reflux in a methanol-water mixture . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate triazolyl and methoxypyridinyl substituents. The second paper does not provide direct synthesis methods for the compound of interest but does indicate that pyrrolidinyl methanone structures can be modified to form ligands for metal complexes .
Molecular Structure Analysis
X-ray diffraction was used to characterize the crystal structure of 3-(2-pyridyl)triazolo[1,5-a]pyridine and its copper complex . This technique could also be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic configuration. The organotin(IV) complexes discussed in the second paper were characterized by various spectroscopic methods, suggesting that similar techniques could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The first paper does not discuss specific chemical reactions of the synthesized compound beyond its ability to act as a ligand in metal complexes . The second paper, however, indicates that the ligands derived from pyrrolidinyl methanone can coordinate with organotin(IV) atoms through multiple sites, suggesting that the compound may also exhibit diverse reactivity and the potential to form complexes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly reported, the related compounds in the papers provide some context. The low molar conductance values of the organotin(IV) complexes suggest that they are nonelectrolytes . This property could be relevant to the compound if it forms similar complexes. Additionally, the antimicrobial activities of the organotin(IV) complexes indicate potential biological relevance, which could also be a property of the compound if it exhibits similar biological activity .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDJBEKZRVQBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)



![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)
![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)

![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)


![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)